molecular formula C19H11NO6 B12310820 Cassamedine

Cassamedine

Cat. No.: B12310820
M. Wt: 349.3 g/mol
InChI Key: DQFLZSJFIQYSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Cassamedine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: It can be reduced using common reducing agents like sodium borohydride.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cassamedine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cassamedine involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of certain enzymes and receptors involved in inflammatory and immune responses. The exact molecular targets and pathways are still under investigation, but it is known to influence the production of inflammatory mediators and cytokines.

Comparison with Similar Compounds

Cassamedine can be compared with other natural compounds with similar properties, such as:

    Curcumin: Known for its anti-inflammatory and antioxidant properties.

    Resveratrol: A compound with anti-inflammatory and cardioprotective effects.

    Quercetin: A flavonoid with anti-inflammatory and antioxidant activities.

This compound is unique due to its specific molecular structure and the distinct pathways it influences, making it a valuable compound for targeted research in inflammation and immune modulation.

Properties

Molecular Formula

C19H11NO6

Molecular Weight

349.3 g/mol

IUPAC Name

17-methoxy-5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.02,10.04,8.016,23.018,22]tricosa-1(22),2,4(8),9,12,14,16(23),17-octaen-11-one

InChI

InChI=1S/C19H11NO6/c1-22-17-8-2-3-20-15-13(8)14(18-19(17)26-7-25-18)9-4-11-12(24-6-23-11)5-10(9)16(15)21/h2-5H,6-7H2,1H3

InChI Key

DQFLZSJFIQYSGC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C3C4=CC5=C(C=C4C(=O)C6=NC=CC1=C36)OCO5)OCO2

Origin of Product

United States

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